6-Bromobenzo(A)pyrene

Descripción general

Descripción

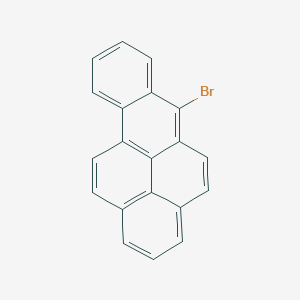

6-Bromobenzo(A)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H11Br It is a derivative of benzo(a)pyrene, where a bromine atom is substituted at the 6th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo(A)pyrene typically involves the bromination of benzo(a)pyrene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo(a)pyrene and bromine, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromobenzo(A)pyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzo(a)pyrene-6,12-dione.

Reduction: Reduction reactions can convert it to benzo(a)pyrene.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Benzo(a)pyrene-6,12-dione.

Reduction: Benzo(a)pyrene.

Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Bromobenzo(a)pyrene, with the molecular formula CHBr, is structurally related to benzo(a)pyrene, a well-known carcinogen. The presence of the bromine atom significantly alters its reactivity and interaction with biological systems. Understanding these properties is crucial for assessing its applications.

Toxicological Applications

Carcinogenicity Studies : Research has shown that this compound exhibits mutagenic properties similar to other PAHs. Studies indicate that it can induce DNA adduct formation, which is a critical step in the carcinogenic process. For instance, exposure to this compound in laboratory settings has led to increased incidences of tumors in animal models, particularly in the lungs and liver .

Mechanisms of Action : The compound interacts with cellular mechanisms through pathways involving the aryl hydrocarbon receptor (AhR), which mediates the biological effects of many PAHs. This interaction can lead to oxidative stress and inflammation, contributing to cancer development .

Environmental Applications

Bioremediation : this compound's persistence in the environment poses challenges for ecological health. However, certain microbial strains have shown potential for degrading this compound. For example, specific bacteria have been identified that can metabolize this compound into less harmful substances, thus offering a bioremediation strategy for contaminated sites .

Pollution Monitoring : The detection of this compound in environmental samples serves as a biomarker for pollution from industrial processes, particularly those involving combustion. Monitoring its levels can help assess the effectiveness of pollution control measures and guide regulatory actions .

Material Science Applications

Synthesis of Advanced Materials : Researchers are exploring the use of this compound in synthesizing novel materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymers and nanomaterials, potentially enhancing their performance in applications such as sensors and organic photovoltaics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicology | Study of carcinogenic effects and mutagenicity | Induces DNA adducts; linked to tumor formation |

| Environmental Science | Bioremediation potential; pollution monitoring | Microbial degradation observed; serves as a pollutant marker |

| Material Science | Synthesis of advanced materials | Enhances electronic properties in polymers |

Case Studies

- Carcinogenicity Assessment : A study involving the administration of this compound to laboratory mice demonstrated significant tumor development in lung tissues after prolonged exposure. This highlights its potential as a model compound for studying PAH-induced carcinogenesis .

- Microbial Degradation Research : Investigations into microbial communities capable of degrading this compound revealed that certain strains could effectively reduce its concentration in contaminated soils by over 80% within weeks, showcasing its applicability in environmental cleanup efforts .

- Material Development : Recent advancements have incorporated this compound into polymer matrices to create materials with enhanced light absorption characteristics suitable for photovoltaic applications. These materials showed improved efficiency compared to traditional compounds used in solar cells .

Mecanismo De Acción

The mechanism of action of 6-Bromobenzo(A)pyrene involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS cause oxidative stress, damaging cellular DNA and proteins. The compound also interacts with the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways involved in inflammation and carcinogenesis .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluorobenzo(A)pyrene

- 6-Chlorobenzo(A)pyrene

- 6-Iodobenzo(A)pyrene

Comparison

6-Bromobenzo(A)pyrene is unique due to its specific bromine substitution, which affects its reactivity and biological activity. Compared to its fluorine, chlorine, and iodine counterparts, the bromine derivative exhibits different levels of carcinogenicity and reactivity in chemical reactions .

Actividad Biológica

6-Bromobenzo(a)pyrene (6-BaP) is a halogenated derivative of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of 6-BaP, particularly its mutagenic and carcinogenic potential, has garnered attention in toxicological research. This article compiles findings from various studies to elucidate the biological effects, mechanisms of action, and relevant case studies associated with 6-BaP.

This compound has the molecular formula CHBr and is structurally similar to BaP, with the addition of a bromine atom at the 6-position. This modification can influence its biological activity, particularly regarding mutagenicity and tumorigenicity.

The biological activity of 6-BaP primarily involves:

- Metabolic Activation : Like other PAHs, 6-BaP undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and induce mutations. This process is critical in understanding its carcinogenic potential .

- Aryl Hydrocarbon Receptor (AhR) Pathway : 6-BaP may activate the AhR pathway, which is implicated in the regulation of genes involved in xenobiotic metabolism and cell proliferation. This activation can lead to increased expression of cytochrome P450 enzymes, enhancing the compound's bioactivation .

- Reactive Oxygen Species (ROS) Generation : Studies indicate that 6-BaP can induce oxidative stress through ROS production, which contributes to cellular damage and carcinogenesis .

Mutagenicity and Carcinogenicity

Research has demonstrated that 6-BaP exhibits significant mutagenic activity. A study assessing the tumorigenicity of halogenated derivatives found that 6-BaP could induce tumors in laboratory animals, suggesting its potential as a carcinogen . The following table summarizes key findings related to its mutagenic effects:

| Study | Method | Key Findings |

|---|---|---|

| DiPaolo et al. (1983) | In vitro transformation assays | Induced morphological transformation in hamster embryo cells. |

| Wislocki et al. (1986) | Intraperitoneal injection in mice | Induced liver tumors in treated males; significant tumor incidence compared to controls. |

| Sala et al. (1987) | Cell culture assays | Demonstrated transformation in human diploid fibroblasts under reduced oxygen tension. |

Case Studies

Several case studies highlight the environmental and health impacts associated with exposure to 6-BaP:

Propiedades

IUPAC Name |

6-bromobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYSGSEEADMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175493 | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

...NUMEROUS CARCINOGENS OF ELECTROPHILIC REACTANT TYPE...BIND TO DNA. ... WITH...B(A)P, THROUGH ITS ACTIVATED FORM, 7,8-DIHYDRODIOL-9,10-EPOXIDE, /ALKYLATION/ REACTION IS THRU 10 CARBON...TO THE 2-AMINO POSITION IN GUANYLIC ACID. IN ADDN, THERE ARE MINOR INTERACTIONS WITH OTHER PURINES & PYRIMIDINES... /BENZO(A)PYRENE/ | |

| Record name | 6-BROMOBENZO(A)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

21248-00-0 | |

| Record name | 6-Bromobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21248-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021248000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5Z76T77D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-BROMOBENZO(A)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the metabolism of 6-Bromobenzo[a]pyrene?

A1: Studies have shown that 6-Bromobenzo[a]pyrene is metabolized by rat liver microsomes, with a preference for the formation of specific trans-dihydrodiol metabolites. [] This suggests that the compound undergoes enzymatic modifications within the body, likely influencing its activity and fate.

Q2: How does the structure of 6-Bromobenzo[a]pyrene affect its ability to induce lipid peroxidation upon exposure to UVA light?

A2: Research indicates that 6-Bromobenzo[a]pyrene, along with other halogenated polycyclic aromatic hydrocarbons (PAHs), can induce lipid peroxidation when exposed to UVA light. [] While the exact mechanism is not fully elucidated in the provided abstracts, the presence of halogens like bromine likely influences the molecule's photochemical properties and its interaction with lipids, leading to oxidative damage.

Q3: Are there different methods for synthesizing 6-Bromobenzo[a]pyrene and its derivatives?

A3: Yes, researchers have developed different synthetic pathways. One method uses a two-step process starting from 6-Bromobenzo[a]pyrene and involves reactions with lead tetra-acetate and n-butyl-lithium to produce benzo[a]pyren-1-ol. [] Another method uses 6-Bromobenzo[a]pyrene to synthesize tritium-labeled 6-bromobenzo[a]pyrene (benzo[a]pyrene-6-t) and its K-region oxidized derivatives, which are important for studying the compound's metabolism and carcinogenicity. []

Q4: What is the potential carcinogenic risk of 6-Bromobenzo[a]pyrene compared to other halogenated benzo[a]pyrene derivatives?

A4: While the provided abstracts do not directly compare the carcinogenicity of 6-Bromobenzo[a]pyrene to other derivatives, they highlight that halogenated PAHs, including 6-Bromobenzo[a]pyrene, are found in environmental pollutants and have shown tumorigenic activity in animal models. [] This highlights the need for further research into the specific carcinogenic potential of 6-Bromobenzo[a]pyrene and its mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.